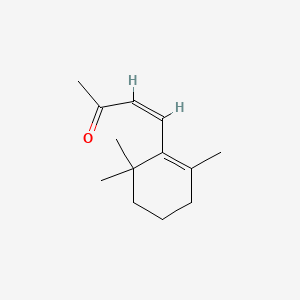
(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one is a chemical compound known for its distinct structure and properties. It is a clear, colorless to yellow liquid with a woody, violet odor . This compound is often used in various industrial applications due to its unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one involves several steps. One common method includes the reaction of 2,6,6-trimethylcyclohex-2-en-1-one with a suitable reagent under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process often involves continuous monitoring and adjustment of reaction parameters to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles or electrophiles under specific conditions to replace functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of (Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
- 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1,6-heptadien-3-one
Uniqueness
(Z)-4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one stands out due to its specific structural features and chemical properties. Its unique odor and reactivity make it valuable in various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
35031-06-2 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(Z)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7- |
InChI Key |
PSQYTAPXSHCGMF-FPLPWBNLSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C\C(=O)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















